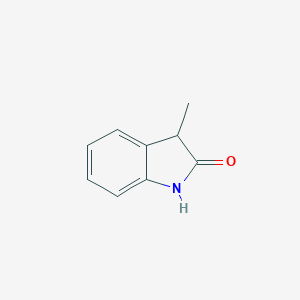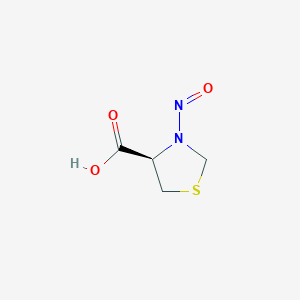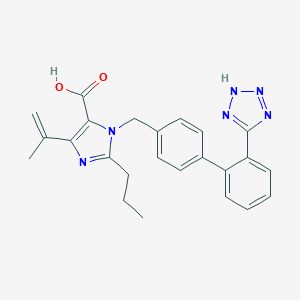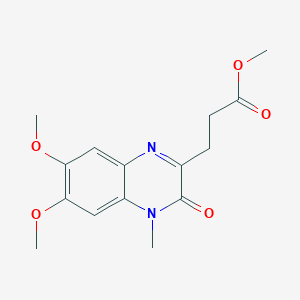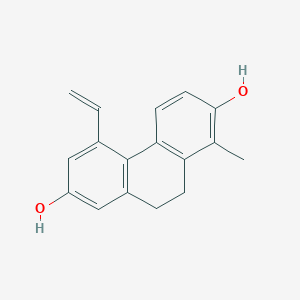
Effusol
Übersicht
Beschreibung
Effusol is a natural product found in Juncus setchuensis, Juncus effusus, and Juncus acutus . It is a phenolic constituent that exhibits potent scavenging activity for DPPH and ABTS radicals .
Synthesis Analysis
Effusol is a 9,10-dihydrophenanthrene that has been synthesized from the antimicrobial-cytotoxic agent Juncusol and other members of the Effusol class of phenols .
Molecular Structure Analysis
Effusol has a molecular formula of C17H16O2 . Its structure includes eight sp2 quaternary carbons, four sp2 methines, one sp3 methine, two sp3 methylenes, and three sp3 methyls .
Chemical Reactions Analysis
Effusol is a part of the Effusol class of phenols and has been involved in various chemical reactions. For instance, it has been used in the synthesis of the antimicrobial-cytotoxic agent Juncusol .
Physical And Chemical Properties Analysis
Effusol has a molecular weight of 252.31 g/mol . Other physical and chemical properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 .
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Effusol has been found to have a significant impact on the growth and development of plants. In a study conducted on the dicot model plant Arabidopsis thaliana, Effusol was found to induce higher biomass and maintain antioxidant defense mechanisms associated with reduced polyamine degradation . This suggests that Effusol could be a good candidate for new biopesticide or biostimulant plant growth regulators .
Sustainable Agriculture
Effusol is being considered for use in sustainable agriculture. The use of synthetic pesticides and fertilizers is being reduced or avoided, and there is a growing demand to replace these with natural growth-promoting compounds like Effusol . It could help reach sustainable food production goals and protect the environment .
Pest Management
Effusol could be used in integrated pest management (IPM) and organic farming systems . Control of pathogens by means of plant-derived plant protection products can be an effective, sustainable, and environmentally friendly method for pest management .
Antimicrobial Effects
Effusol is one of the most investigated compounds reported to have antimicrobial effects . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Effects
Effusol has been reported to have anticancer effects . In a study, Effusol induced caspase-3-mediated cytotoxicity in HT22 cells . This suggests that Effusol could be explored further for its potential use in cancer treatment.
Antioxidant Activity
Phenanthrene derivatives like Effusol have been reported to exhibit antioxidant activity . This property could be harnessed in various applications, including the development of new antioxidant supplements or drugs.
Wirkmechanismus
Target of Action
Effusol primarily targets the α1β2γ2s subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a crucial role in mediating inhibitory synaptic transmission in the central nervous system .
Mode of Action
Effusol interacts with its target, the α1β2γ2s subtype of the GABA A receptor, in a dose-dependent manner . It inhibits this receptor, which can lead to various downstream effects .
Biochemical Pathways
The inhibition of the GABA A receptor by Effusol can affect various biochemical pathways. For instance, it has been found to rescue CA1 Long-Term Potentiation (LTP) attenuated by corticosterone, thereby defending hippocampal function against stress-induced cognitive decline .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Effusol are not well-documented in the literature. These properties are crucial in determining the bioavailability of a compound. Effusol’s potent scavenging activity for dpph and abts radicals suggests it may have good bioavailability .
Result of Action
Effusol’s action results in molecular and cellular effects that include potent scavenging activity for DPPH and ABTS radicals . It also exhibits cytotoxic effects against HT22 cells, a mouse hippocampal cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Effusol. For instance, the concentration of Effusol can impact its effects on plant growth and other biochemical parameters . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAPRXWKRZPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223419 | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Effusol | |
CAS RN |
73166-28-6 | |
| Record name | Effusol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73166-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Effusol and where is it found?
A1: Effusol is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].
Q2: What is the molecular formula and weight of Effusol?
A2: Effusol has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].
Q3: How is the structure of Effusol elucidated?
A3: The structure of Effusol has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of Effusol diacetate has also contributed to the understanding of its structure [].
Q4: What are the reported biological activities of Effusol?
A4: Studies suggest that Effusol exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of Effusol and its derivatives?
A5: Yes, research indicates that structural modifications of Effusol, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].
Q6: Have any semisynthetic derivatives of Effusol been synthesized?
A6: Yes, researchers have successfully synthesized semisynthetic derivatives of Effusol using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing Effusol-based therapeutics [].
Q7: Does Effusol exhibit antiproliferative activity against cancer cells?
A8: While Effusol itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].
Q8: Is there evidence that Effusol can modulate intracellular zinc (Zn2+) levels?
A10: A study investigating the effects of Effusol on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that Effusol might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of Effusol in regulating neuronal function.
Q9: Has Effusol been found in other Juncus species besides Juncus effusus?
A11: Yes, Effusol has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].
Q10: Have there been any studies on the isolation and purification of Effusol from plant extracts?
A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify Effusol from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity Effusol for further investigations.
Q11: Is there a total synthesis route available for Effusol?
A13: Yes, a total synthesis route for Effusol has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of Effusol for research purposes [, ].
Q12: Have any dimeric phenanthrenes related to Effusol been identified?
A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two Effusol units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].
Q13: Are there any reports on the cytotoxicity of Effusol?
A15: Research on the cytotoxicity of Effusol and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of Effusol [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











